Introduction: The Strategic Role of Fluorine in Modern Chemistry
Introduction: The Strategic Role of Fluorine in Modern Chemistry
An In-Depth Technical Guide to 3,3-Difluoro-2,2-dimethylpropan-1-ol
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric and electronic properties. This often leads to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[2] 3,3-Difluoro-2,2-dimethylpropan-1-ol is a valuable building block that provides a gem-difluoro moiety on a neopentyl scaffold, a structural motif of increasing interest for creating novel chemical entities. This guide offers a comprehensive overview of its properties, synthesis, and applications for professionals in research and development.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical substance is critical for research, safety, and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 2098097-57-3 to 3,3-Difluoro-2,2-dimethylpropan-1-ol.[3][4][5]
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound. These parameters are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 2098097-57-3 | [3][4][5] |
| Molecular Formula | C₅H₁₀F₂O | [3][4] |
| Molecular Weight | 124.13 g/mol | [3][4][5] |
| IUPAC Name | 3,3-difluoro-2,2-dimethylpropan-1-ol | [4] |
| SMILES | OCC(C)(C)C(F)F | [4] |
| Purity (Commercial) | Typically ≥95% | [3][4] |
| Recommended Storage | 0-8 °C | [4][5] |
Synthesis and Mechanistic Considerations
While specific, detailed protocols for the synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-ol are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic pathway rooted in modern fluorination chemistry. A plausible and common approach involves the deoxyfluorination of a corresponding diol or the reduction of a difluorinated carboxylic acid derivative.
The synthesis of fluorinated organic compounds often involves specialized reagents and techniques due to the high reactivity of many fluorinating agents.[6][7] The choice of a synthetic route is governed by factors such as the availability of starting materials, desired scale, and safety considerations.
Caption: A plausible synthetic workflow for 3,3-Difluoro-2,2-dimethylpropan-1-ol.
Illustrative Experimental Protocol: Deoxyfluorination Approach
The following is a generalized protocol based on common deoxyfluorination reactions. Note: This is an illustrative procedure and requires optimization and adherence to all laboratory safety protocols.
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Preparation of the Intermediate: Selectively protect one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol.
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Oxidation: Oxidize the remaining free hydroxyl group to an aldehyde using a standard oxidizing agent (e.g., pyridinium chlorochromate).
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Fluorination: Treat the resulting hydroxy aldehyde with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This step must be conducted with extreme caution in a well-ventilated fume hood, as DAST is highly toxic and reacts violently with water.
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Deprotection: Remove the protecting group to yield the final product.
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Purification: The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure, to yield the final high-purity alcohol.
Applications in Drug Discovery and Materials Science
The gem-difluoroalkyl group is a bioisostere of a carbonyl group or a hydroxylated carbon, but with altered electronic properties and metabolic stability. This makes 3,3-Difluoro-2,2-dimethylpropan-1-ol a highly attractive building block for drug development professionals.
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Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing the difluoro group at a metabolically vulnerable position can significantly increase a drug candidate's half-life.
-
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-target interactions or improving cell permeability.[1]
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Conformational Control: The steric bulk of the neopentyl group combined with the polar C-F bonds can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.
Caption: Role of the fluorinated building block in drug discovery.
Safety, Handling, and Storage
As with all fluorinated organic compounds, 3,3-Difluoro-2,2-dimethylpropan-1-ol should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8][9] In case of contact, rinse the affected area thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[4][5] Keep away from strong oxidizing agents and incompatible materials.[10]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3,3-Difluoro-2,2-dimethylpropan-1-ol (CAS No. 2098097-57-3) is a specialized building block that offers a unique combination of a gem-difluoro group and a neopentyl scaffold. Its utility in medicinal chemistry is primarily driven by the ability of the difluoro moiety to enhance metabolic stability and modulate the physicochemical properties of a parent molecule. As synthetic methodologies for fluorination continue to advance, the application of such targeted building blocks is expected to grow, enabling the development of safer and more effective therapeutics.
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